molecular formula C10H7N3O3S B4029799 N-(5-nitropyridin-2-yl)thiophene-2-carboxamide

N-(5-nitropyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B4029799
M. Wt: 249.25 g/mol
InChI Key: MSYGPNNGKNUROM-UHFFFAOYSA-N
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Description

N-(5-Nitropyridin-2-yl)thiophene-2-carboxamide is a nitro-substituted heterocyclic carboxamide featuring a thiophene ring linked via an amide bond to a 5-nitropyridine moiety . This compound belongs to a class of nitrothiophene carboxamides (NTCs) investigated for their potent and narrow-spectrum antibacterial activity . Research has discovered that these compounds are novel pro-drugs requiring activation within the bacterial cell by specific nitroreductase enzymes (NfsA and NfsB) found in E. coli and other pathogens . A key feature of this chemical series is that it was engineered to overcome bacterial efflux liability, a major mechanism of antibiotic resistance. Through structure-based design, these compounds were optimized to lose their binding to the AcrAB-TolC efflux pump, making them potent against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp . The compound has been shown to be bactericidal in vitro and efficacious in vivo . Beyond its core antibacterial applications, this chemical scaffold is also of interest in material science, for instance in the synthesis of organic semiconductors and as a component in OLEDs . This compound is for research use only and is not intended for diagnostic or therapeutic purposes. 1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-nitropyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-10(8-2-1-5-17-8)12-9-4-3-7(6-11-9)13(15)16/h1-6H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYGPNNGKNUROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitropyridin-2-yl)thiophene-2-carboxamide typically involves the condensation of 5-nitropyridine-2-amine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-nitropyridin-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is typically the corresponding nitro derivative.

    Reduction: The major product is the amino derivative.

    Substitution: The major products depend on the nucleophile used but generally involve the replacement of the nitro group with the nucleophile.

Scientific Research Applications

Material Science

Organic Semiconductors and OLEDs:
N-(5-nitropyridin-2-yl)thiophene-2-carboxamide is utilized in the synthesis of organic semiconductors and as a dopant in organic light-emitting diodes (OLEDs). Studies have shown that incorporating this compound into the emissive layer of OLEDs enhances luminescence and reduces turn-on voltages, leading to more energy-efficient lighting solutions.

Pharmacology

Antiviral Activity:
Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against SARS-CoV-2. Preliminary studies suggest that certain derivatives interact with viral enzymes, potentially leading to therapeutic applications . The compound's structural features allow for interaction with biological targets, which could be further explored for drug development.

Antibacterial Properties:
The compound has been investigated for its antibacterial efficacy against various pathogens, including multi-drug resistant strains of E. coli and Salmonella spp. Its mechanism involves activation by bacterial nitroreductases, which convert it into an active form that exhibits bactericidal activity . This characteristic positions it as a candidate for developing new antibiotics.

Agrochemistry

Development of Pesticides:
this compound's nitro group is known for its biocidal properties, making it a potential precursor for new agrochemicals such as pesticides or herbicides. Research has focused on synthesizing derivatives that demonstrate significant efficacy against agricultural pests.

Chemical Engineering

Dye Manufacturing:
The compound serves as a precursor in the synthesis of complex dyes, particularly those requiring stable electron-accepting groups. Its incorporation into organic photovoltaics (OPVs) has resulted in improved power conversion efficiencies and operational lifetimes.

Biochemistry

Bioconjugation Techniques:
In biochemistry, this compound is used in bioconjugation techniques to enhance the stability and functionality of biomolecules. It can be activated to react with proteins or antibodies, leading to the creation of conjugates useful in diagnostic assays and targeted drug delivery systems.

Case Studies and Research Findings

Application AreaStudy FocusKey Findings
Material ScienceOLEDsEnhanced luminescence and lower turn-on voltages in devices.
PharmacologyAntiviralPotential interaction with SARS-CoV-2 enzymes; further research needed .
AgrochemistryPesticidesSignificant biocidal activity demonstrated by derivatives.
Chemical EngineeringDye SynthesisImproved efficiencies in OPVs noted.
BiochemistryBioconjugationSuccessful creation of stable biomolecule conjugates.

Mechanism of Action

The mechanism of action of N-(5-nitropyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the carboxamide group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Table: Key Comparative Parameters

Compound Class Example Structure Molecular Formula Biological Activity Purity/Yield Key Reference(s)
Target Compound N-(5-Nitropyridin-2-yl)thiophene-2-carboxamide C₁₀H₆N₃O₃S₂ (assumed) Antibacterial (theorized) N/A
N-(4-Methylpyridin-2-yl) analogues N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide C₁₁H₁₀N₂OS Moderate antibacterial 60–75%
Thiazole-substituted nitro derivatives N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ High antibacterial 99.05%
5-Methylthiophene derivatives N-Ethyl-5-methyl-N-phenylthiophene-2-carboxamide C₁₄H₁₅NOS Antimycobacterial 47–76%
Benzo[b]thiophene carboxamides 6-(4-Cyanophenyl)-N-(piperidin-4-ylmethyl)benzo[b]thiophene-2-carboxamide HCl C₂₂H₂₀ClN₃OS Anticancer >95%

Structure-Activity Relationship (SAR) Insights

  • Nitro Group: Critical for antibacterial activity but correlates with genotoxicity in phenyl-substituted analogues . Pyridine-based nitro derivatives may offer safer profiles.
  • Heterocycle Choice : Thiazole rings enhance potency against Gram-negative bacteria, while pyridine derivatives target Gram-positive strains .
  • Substituent Effects : Fluorine/trifluoromethyl groups improve membrane penetration but may reduce solubility .

Biological Activity

N-(5-nitropyridin-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a 5-nitropyridine moiety and a carboxamide functional group. Its molecular formula is C10H6N2O4S, with a molar mass of 250.23 g/mol. The presence of the nitro group on the pyridine ring enhances its chemical reactivity and potential biological interactions.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit promising anticancer properties. For instance, a series of compounds derived from similar structures were screened against various cancer cell lines, including breast cancer lines (SKBR3, MDA-MB-231, MCF-7). Notably, some derivatives demonstrated significant antiproliferative activity, with IC50 values as low as 8.50 µM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5kMCF-78.50Induces apoptosis, cell cycle arrest
Compound 5lMCF-712.51Induces apoptosis, cell cycle arrest

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, compounds with similar nitro-pyridine structures have shown inhibitory effects on enzymes related to metabolic pathways. This suggests that this compound may interact with key enzymes involved in cancer metabolism or other diseases .

Antiviral Activity

Recent studies have investigated the antiviral properties of related compounds against SARS-CoV-2. Structural optimization led to the synthesis of derivatives that exhibited significant inhibitory activity against the viral main protease (Mpro). Molecular docking studies indicated favorable binding interactions, suggesting that similar compounds could be explored for antiviral applications .

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes involving the coupling of thiophene derivatives with nitropyridine precursors. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine or thiophene rings can significantly affect biological activity. For instance, modifications to the nitro group or alterations in the carboxamide functionality may enhance potency or selectivity against specific biological targets .

Q & A

Q. Table 1: Representative Synthesis Conditions

ReagentQuantitySolventTemperatureTimeYield
2-Thiophenecarbonyl chloride0.376 gAcetonitrileReflux1 h~75%
5-Nitro-2-aminopyridine0.354 gAcetonitrileReflux1 h~75%

What spectroscopic and crystallographic methods validate the structure of this compound?

Q. Basic

  • NMR/IR : Confirm amide bond formation (C=O stretch at ~1650–1700 cm⁻¹) and nitro group presence (asymmetric stretching at ~1520 cm⁻¹).
  • X-ray diffraction : Single-crystal analysis reveals dihedral angles between the pyridine and thiophene rings (e.g., 77.79° in analogous structures) and hydrogen-bonding networks (e.g., N–H⋯N interactions forming R₂²(10) motifs) .
  • Mass spectrometry : Molecular ion peaks align with the calculated molecular weight (e.g., m/z 359.34 for C₁₉H₁₃N₅O₃) .

How do crystal packing and intermolecular interactions influence its physicochemical properties?

Advanced
The crystal structure (monoclinic, P2₁/c) shows weak C–H⋯O/S interactions and absence of classical hydrogen bonds. Dihedral angles between aromatic rings (e.g., 8.5–13.5°) impact conjugation and electronic properties. Non-covalent interactions propagate parallel to the (010) plane, affecting solubility and melting point .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space groupP2₁/c
a, b, c (Å)12.9702, 9.2104, 13.4145
β (°)100.692
V (ų)1574.68
R factor0.036–0.047

What biological activities are reported for thiophene carboxamide derivatives?

Q. Advanced

  • Antimicrobial : Analogues exhibit activity against M. tuberculosis GyrB ATPase (IC₅₀ < 5 µM) via pharmacophore modeling and SAR studies .
  • Anticancer : Derivatives like N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide show cytostatic effects (e.g., 50% inhibition at 10 µM) .
  • Mechanistic insight : Nitro groups enhance redox activity, while thiophene rings modulate lipophilicity and target binding .

How are structure-activity relationships (SARs) analyzed for derivatives?

Q. Advanced

  • Substituent variation : Modifying the pyridine (e.g., nitro position) or thiophene (e.g., bromination at C4) alters bioactivity.
  • In-silico modeling : Molecular docking (e.g., GyrB ATP-binding site) and pharmacophore mapping identify critical H-bond acceptors (nitro groups) and hydrophobic regions (thiophene) .
  • Library synthesis : 28 analogues were tested to optimize IC₅₀, revealing electron-withdrawing groups enhance potency .

How to resolve contradictions in biological activity data across studies?

Q. Methodological

  • Purity validation : Ensure compounds are characterized via HPLC (>95% purity) and elemental analysis.
  • Assay standardization : Use consistent ATPase/GyrB inhibition protocols (e.g., fluorescence polarization assays).
  • Control benchmarking : Compare with known inhibitors (e.g., novobiocin) to calibrate activity thresholds .

Q. Table 3: Troubleshooting Data Contradictions

IssueResolution Strategy
Variable IC₅₀ valuesRe-test under uniform buffer/pH
Low solubilityUse co-solvents (e.g., DMSO ≤1%)
Off-target effectsPerform counter-screens (e.g., kinase panels)

What computational tools refine crystallographic data for this compound?

Q. Advanced

  • SHELX suite : SHELXL refines high-resolution data (R factor < 0.05) with anisotropic displacement parameters. Hydrogen atoms are placed geometrically (C–H = 0.95 Å) or located via Fourier maps .
  • Mercury/Crystalkit : Visualize intermolecular interactions (e.g., C–H⋯O vs. π-stacking) and generate publication-quality diagrams .

How to design experiments for studying its electrochemical properties?

Q. Advanced

  • Cyclic voltammetry : Measure redox peaks in DMF/TBAP electrolyte to identify nitro group reduction potentials.
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate experimental/theoretical HOMO-LUMO gaps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-nitropyridin-2-yl)thiophene-2-carboxamide
Reactant of Route 2
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N-(5-nitropyridin-2-yl)thiophene-2-carboxamide

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